molecular formula C22H22N4O3 B2481538 (Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2035007-31-7

(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2481538
CAS No.: 2035007-31-7
M. Wt: 390.443
InChI Key: IFTHPACQDWCNSD-PFONDFGASA-N
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Description

(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Anti-cancer Activities

Compounds structurally related to "(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" have shown significant anti-cancer activities across various human tumor cell lines. Structure-activity relationship studies highlight that the presence of piperidine/pyrrolidine, benzoyl groups at specific positions, and benzyl groups on the pyrimidine ring are key for enhancing anti-cancer effects (Singh & Paul, 2006).

Synthesis and Characterization

The synthesis of related compounds, focusing on their structural features such as N-urethane-protected β- and γ-amino acids, showcases an efficient "one-pot" methodology, yielding products with excellent purities and yields (Cal et al., 2012). This highlights the compound's relevance in synthetic organic chemistry and drug design.

Urease Inhibition

Derivatives of pyrido[2,3-d]pyrimidine-2,4(3H)-diones have been prepared and evaluated for their in vitro urease inhibition activity. Some derivatives exhibit significant activity, suggesting potential applications in addressing conditions associated with urease activity (Rauf et al., 2010).

Antimicrobial Activity

Pyrido[1,2-a]pyrimidine derivatives containing Schiff bases of certain amino acids have been synthesized and evaluated for their antimicrobial activities. These compounds showed variable antibacterial activities, with some demonstrating promising results against specific bacterial strains and fungi, indicating potential in developing new antibacterial and antifungal agents (Alwan et al., 2014).

Green Synthesis Methodologies

Research has also focused on green chemistry approaches, such as the catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines in water, underscoring the compound's role in promoting environmentally friendly synthesis methods (Rahmati & Khalesi, 2012).

Properties

IUPAC Name

3-[1-[(Z)-2-methyl-3-phenylprop-2-enoyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15(14-16-6-3-2-4-7-16)20(27)25-12-9-17(10-13-25)26-21(28)18-8-5-11-23-19(18)24-22(26)29/h2-8,11,14,17H,9-10,12-13H2,1H3,(H,23,24,29)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTHPACQDWCNSD-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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